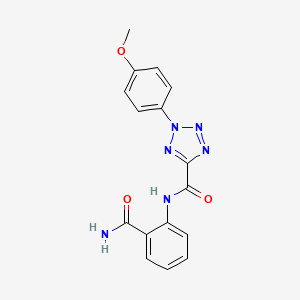

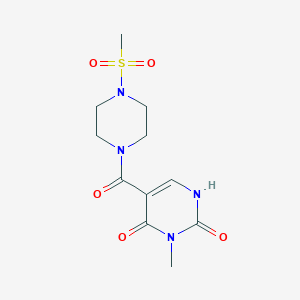

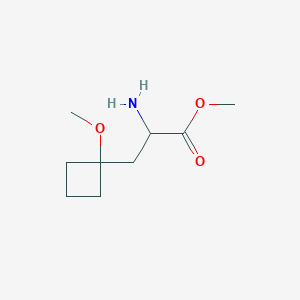

N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boronic acids and their derivatives have not been widely studied in medicinal chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Molecular Structure Analysis

In organic chemistry, boronic acid is the most commonly studied boron compound . The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hydribized carbon atoms in its diol backbone .

Chemical Reactions Analysis

The Bpin group is generally perceived to be a sterically bulky substituent, but the data reported here show that it has a surprisingly small A-value (0.42 kcal mol−1; cf. Me is 1.7, OH is 0.87) .

Physical And Chemical Properties Analysis

Boron compounds are found in nature in high concentrations, mainly in vegetables, fruits, and nuts, and the boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .

Applications De Recherche Scientifique

Antitumor Applications

A significant body of research has been devoted to exploring the antitumor properties of compounds structurally related to N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide. Studies have demonstrated the synthesis and chemistry of related imidazotetrazines, noting their broad-spectrum antitumor activity, particularly against leukemia. These compounds may act as prodrugs, undergoing decomposition to form active agents that inhibit tumor growth (Stevens et al., 1984).

Polymer and Materials Science

Research in polymer and materials science has led to the synthesis and characterization of aromatic polyamides and polyimides bearing pendant groups structurally similar to the compound . These materials exhibit significant thermal stability, reversible electrochemical oxidation, and strong electrochromic performance, making them suitable for various applications in electronics and materials engineering (Hsiao et al., 2015).

Cytotoxicity and Antidiabetic Screening

The synthesis of novel compounds with structural similarities has been investigated for their cytotoxic activity against cancer cells and in vitro antidiabetic screening. These studies aim to develop new therapeutic agents by understanding the biological activities of these compounds, providing insights into their potential medical applications (Hassan et al., 2014); (Lalpara et al., 2021).

Electrochromic and Redox-active Polymers

The development of redox-active and electrochromic polymers incorporating elements structurally related to N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide showcases their potential in smart windows, displays, and other electrochromic devices. These polymers' ability to undergo color changes upon electrochemical oxidation enhances their application in visual display technologies (Hsiao & Han, 2017).

Novel Synthesis Methods

Research has also focused on developing new synthetic routes for related compounds, highlighting the versatility and adaptability of these chemical structures for various applications. These synthesis methods provide a foundation for the future development of novel compounds with enhanced properties and potential applications (Perry et al., 2008).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3/c1-25-11-8-6-10(7-9-11)22-20-15(19-21-22)16(24)18-13-5-3-2-4-12(13)14(17)23/h2-9H,1H3,(H2,17,23)(H,18,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYUTSDLEFQTRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)

![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2390075.png)

![N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2390081.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2390087.png)

![2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B2390092.png)

![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2390093.png)